molecular formula C9H14O3S B1397818 Ethyl 5-oxothiepane-4-carboxylate CAS No. 925218-54-8

Ethyl 5-oxothiepane-4-carboxylate

Cat. No.: B1397818
CAS No.: 925218-54-8
M. Wt: 202.27 g/mol
InChI Key: SMQMWZJTPNYWOI-UHFFFAOYSA-N
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Description

Ethyl 5-oxothiepane-4-carboxylate is an organic compound with the molecular formula C9H14O3S It is a heterocyclic compound containing a seven-membered ring with sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-oxothiepane-4-carboxylate can be synthesized through a multi-step process involving the reaction of tetrahydrothiopyran-4-one with boron trifluoride diethyl etherate in diethyl ether at low temperatures. The reaction is carried out under an inert atmosphere, typically nitrogen gas, to prevent unwanted side reactions. The reaction mixture is then treated with ethyl 2-diazoacetate, and the resulting product is purified to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxothiepane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or amides.

Scientific Research Applications

Ethyl 5-oxothiepane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-oxothiepane-4-carboxylate involves its interaction with molecular targets through its functional groups. The ester and ketone groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The sulfur atom in the ring structure can also play a role in its chemical behavior, potentially affecting its binding to biological targets.

Comparison with Similar Compounds

Ethyl 5-oxothiepane-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-oxotetrahydrothiophene-4-carboxylate: This compound has a five-membered ring instead of a seven-membered ring, which affects its chemical properties and reactivity.

    Ethyl 5-oxohexane-4-carboxylate:

The uniqueness of this compound lies in its seven-membered ring structure containing both sulfur and oxygen atoms, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 5-oxothiepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3S/c1-2-12-9(11)7-3-5-13-6-4-8(7)10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQMWZJTPNYWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCSCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cold solution (−30° C.) of tetrahydrothiopyran-4-one (5.0 g, 43.0 mmol) in anhydrous ether, were simultaneously added a solution of boron trifluoride etherate (5.4 ml, 43.0 mmol) in diethyl ether (4.6 ml) and a solution of ethyl diazodicarboxylate (5.8 ml, 55.9 mmol) in diethyl ether (4.6 ml) over 1.5 hours via a syringe pump. Upon completion of additions, the reaction mixture was allowed to stir for an additional hour at −30° C. and then warmed to room temperature. The reaction mixture was washed with 30% potassium carbonate and the organic phase was dried over Na2SO4 and concentrated in vacuo to give ethyl 5-oxothiepane-4-carboxylate as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
ethyl diazodicarboxylate
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
4.6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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